5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde
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Overview
Description
5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde is a complex organic compound belonging to the class of quinazoline derivatives. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives, which share a similar structure, have shown a wide range of biological activities .
Biochemical Pathways
Similar compounds have been shown to exhibit antibacterial, antifungal, and antiviral activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Mechanism
The molecular mechanism of action of 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde is not clearly recognized
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde typically involves multiple steps, starting with the construction of the pyrroloquinazoline core. One common approach is the cyclization of appropriate precursors, such as substituted anthranilic acids, under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has shown potential in biological and medical research due to its bioactive properties. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity profile make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds:
Quinazoline: : A broader class of compounds with similar biological activities.
Pyrrolopyrazine derivatives: : Another class of nitrogen-containing heterocycles with diverse biological activities.
Indole derivatives: : Heterocyclic compounds known for their presence in natural products and drugs.
Uniqueness: 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde stands out due to its specific structural features and reactivity, which contribute to its unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-7-8-5-6-14-10-4-2-1-3-9(10)12(16)13-11(8)14/h1-4,7,15H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHRKHULUQUUEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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